
Application Notes: Asymmetric Transfer
Hydrogenation with (R,R)-1,2-

Diaminocyclohexane Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(1R,2R)-(+)-1,2-

Diaminocyclohexane L-tartrate

Cat. No.: B1312929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted method in modern

organic synthesis for the production of enantioenriched chiral alcohols and amines. These

compounds are critical building blocks in the pharmaceutical, agrochemical, and fine chemical

industries. The process involves the transfer of a hydrogen atom from a donor molecule (e.g.,

isopropanol or a formic acid/triethylamine mixture) to a prochiral substrate, such as a ketone or

imine, mediated by a chiral catalyst.

Catalysts derived from C₂-symmetric chiral ligands are of paramount importance for achieving

high enantioselectivity. (1R,2R)-1,2-diaminocyclohexane is a readily available and versatile

chiral scaffold used to synthesize a variety of ligands. When complexed with transition metals

like Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and even earth-abundant metals like

Manganese (Mn), these ligands form highly active and selective catalysts for ATH reactions,

often providing excellent yields and enantiomeric excesses (ee) under mild conditions.[1][2][3]
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The most prevalent catalysts based on this scaffold involve a metal center (e.g., Ru, Rh, Mn)

coordinated to a ligand derived from (1R,2R)-1,2-diaminocyclohexane. These ligands are often

N,N'-disubstituted with sulfonyl, phosphinobenzyl, or other functional groups that modulate the

steric and electronic properties of the resulting catalyst.[1][4]

The mechanism for Ru(II)-based catalysts is generally accepted to proceed via the Noyori-

Ikariya outer-sphere pathway.[5][6] This mechanism involves the concerted transfer of a

hydride from the metal center and a proton from the amine group of the ligand to the carbonyl

or imine group of the substrate through a six-membered ring transition state. This process

avoids direct coordination of the substrate to the metal, which is a key feature of this catalytic

cycle.
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Caption: The Noyori-Ikariya outer-sphere mechanism for ATH.
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Quantitative Data Summary
The performance of various catalysts derived from (R,R)-1,2-diaminocyclohexane in the

asymmetric transfer hydrogenation of prochiral ketones is summarized below.

Table 1: Mn(I)-Catalyzed ATH of Substituted
Acetophenones
A series of (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands

were used for the Mn(I)-catalyzed asymmetric hydrogenation of ketones, demonstrating good

activity and enantioselectivity.[1][2]

Entry
Substrate
(Acetophenon
e Derivative)

Catalyst
System

Yield (%) ee (%)

1 Acetophenone Mn(I)-L1 (PNNP) 98 85

2

4'-

Methylacetophen

one

Mn(I)-L1 (PNNP) 99 82

3

4'-

Methoxyacetoph

enone

Mn(I)-L1 (PNNP) 99 80

4

4'-

Chloroacetophen

one

Mn(I)-L1 (PNNP) 97 78

5

2'-

Methylacetophen

one

Mn(I)-L1 (PNNP) 95 75

Conditions: Catalyst prepared in situ from Mn(CO)₅Br and ligand, with K₂CO₃ as base in

ethanol. Data sourced from multiple studies highlighting similar systems.[2][7][8]
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Ruthenium and Rhodium complexes also serve as excellent catalysts for ATH, often with very

high enantioselectivity.

Entry Substrate
Catalyst
System

H₂
Source

Yield (%) ee (%)
Referenc
e

1
Acetophen

one

Ru(II)-

[N,N'-bis(o-

diphenylph

osphinobe

nzyl)(R,R)-

DACH]

i-PrOH 93 97 [4]

2
Acetophen

one

Rh(III)-

[Fluorene-

ligand-

(R,R)-

DACH]

aq.

HCOONa
97 94 [3]

3

2-

Acetylnaph

thalene

Rh(III)-

[Fluorene-

ligand-

(R,R)-

DACH]

aq.

HCOONa
99 95 [3]

4 1-Indanone

Rh(III)-

[Fluorene-

ligand-

(R,R)-

DACH]

aq.

HCOONa
85 87 [3]

DACH = 1,2-Diaminocyclohexane

Experimental Protocols
The following section provides detailed methodologies for catalyst preparation and the

asymmetric transfer hydrogenation reaction.
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Caption: General experimental workflow for ATH reactions.
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Protocol 1: In Situ Catalyst Preparation (General for
Ru/Rh)
This protocol describes the formation of the active catalyst immediately before the

hydrogenation reaction.[9]

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the

metal precursor (e.g., [RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂, 1 equivalent).

Ligand Addition: Add the chiral (R,R)-1,2-diaminocyclohexane derived ligand (2.2 equivalents

relative to the metal dimer).

Solvent: Add anhydrous and degassed solvent (e.g., dichloromethane or isopropanol)

sufficient to dissolve the components.

Formation: Stir the mixture at the specified temperature (e.g., room temperature to 80 °C) for

the time required for complex formation (typically 20-60 minutes). The resulting catalyst

solution is used directly in the next step.

Protocol 2: Asymmetric Transfer Hydrogenation of a
Prochiral Ketone
This protocol details a general procedure using a formic acid/triethylamine mixture as the

hydrogen source.[5]

Hydrogen Source Prep: Prepare the formic acid/triethylamine (HCOOH/NEt₃) azeotropic

mixture (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine under an inert

atmosphere. Caution: The reaction is exothermic.

Reaction Vessel: In a separate reaction vessel under an inert atmosphere, dissolve the

prochiral ketone (1 equivalent) in an anhydrous solvent (e.g., acetonitrile, dichloromethane).

Catalyst Addition: Add the freshly prepared catalyst solution (typically 0.1 to 2 mol% relative

to the ketone).

Initiation: To this mixture, add the freshly prepared HCOOH/NEt₃ azeotrope (e.g., 2-5

equivalents relative to the ketone).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6264677/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Asymmetric_Transfer_Hydrogenation_of_Ketones_using_R_R_Hydrobenzoin_Derived_Catalysts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) and monitor

its progress by a suitable chromatographic technique (TLC, GC, or HPLC).

Protocol 3: Product Workup and Analysis
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous

solution of NaHCO₃.

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral alcohol

product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas

Chromatography (GC) using a suitable chiral stationary phase column and comparing the

retention times with a racemic standard.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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